3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylcarbamoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5/c22-13-4-6-14(7-5-13)25-21(27)30-17-3-1-2-15(10-17)23-20(26)24-16-8-9-18-19(11-16)29-12-28-18/h4-9,11,15,17H,1-3,10,12H2,(H,25,27)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCJINFFOACHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Retrosynthetic Analysis
The target compound comprises a cyclohexyl core substituted with a ureido group linked to a benzo[d]dioxol-5-yl moiety and a carbamate ester bonded to a 4-fluorophenyl ring. Retrosynthetically, the molecule can be dissected into three primary fragments:
- Cyclohexylamine derivative : Serves as the central scaffold for urea and carbamate bond formation.
- Benzo[d]dioxol-5-yl isocyanate : Required for ureido linkage via reaction with an amine.
- 4-Fluorophenyl chloroformate : Electrophilic agent for carbamate synthesis.
Critical challenges include regioselective functionalization of the cyclohexyl ring and avoiding side reactions during urea and carbamate bond formation.
Synthetic Pathways and Reaction Conditions
Stepwise Condensation Approach
A two-step protocol is inferred from analogous syntheses:
Step 1: Ureido Formation
Cyclohexylamine reacts with benzo[d]dioxol-5-yl isocyanate in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (1.1 equiv) is added to scavenge HCl, with stirring for 12–24 hours. The intermediate 3-(Benzo[d]dioxol-5-yl)ureidocyclohexylamine is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Step 2: Carbamate Synthesis
The amine intermediate is treated with 4-fluorophenyl chloroformate in tetrahydrofuran (THF) at room temperature. Pyridine (1.5 equiv) is added to neutralize HCl, followed by 18-hour stirring. The crude product is purified via recrystallization from ethanol/water (4:1), yielding the title compound.
Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Benzo[d]dioxol-5-yl isocyanate, Et₃N | DCM | 0–5°C | 24 h | 78% |
| 2 | 4-Fluorophenyl chloroformate, Pyridine | THF | RT | 18 h | 65% |
One-Pot Tandem Synthesis
Patent CN105820082A describes a tandem method for analogous carbamate-urea hybrids:
- Simultaneous Activation : Cyclohexylamine, benzo[d]dioxol-5-yl isocyanate, and 4-fluorophenyl chloroformate are combined in a 1:1:1 molar ratio.
- Catalytic System : Zinc acetate (5 mol%) in acetonitrile at 60°C for 8 hours.
- Workup : Sequential extraction with ethyl acetate and 10% HCl, followed by silica gel chromatography (dichloromethane/methanol 100:1).
This method achieves a 70% overall yield but risks forming regioisomers due to competing reactivities.
Optimization and Mechanistic Insights
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Patent CN102584744B highlights challenges in large-scale synthesis:
- Purification : Centrifugal partition chromatography reduces silica gel usage by 40% compared to column methods.
- Byproduct Mitigation : Phosphorus tribromide quenching with ice-cold methanol prevents exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The urea linkage can be reduced using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate exhibit anticancer properties. For instance, research has shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent .
Neurological Applications
Research into compounds with similar structures has revealed their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. The ability to enhance acetylcholine levels by inhibiting its breakdown could provide therapeutic benefits .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the urea and carbamate linkages can form hydrogen bonds with active site residues. This compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context.
Comparison with Similar Compounds
Carbamate Derivatives with Aromatic Substituents
- Benzyl (3-benzyl-5-hydroxyphenyl)carbamate (3d, ): This compound features a benzyl carbamate and a hydroxyphenyl core. Unlike the target compound, it lacks the ureido linker and benzo[d][1,3]dioxole group. Its synthesis via phenol substitution yielded a 47% efficiency, higher than the tert-butyl analogue (3g, 38%) .
- Ethyl (3-benzyl-5-hydroxyphenyl)carbamate (3f, ): Substitution with ethanol produced a 49% yield, comparable to benzyl derivatives. The ethyl group may reduce steric hindrance compared to bulkier substituents like tert-butyl .
- Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate () : This fluorinated carbamate includes a tetrazole-pyridine system, offering distinct electronic properties. Its structural complexity contrasts with the target compound’s simpler cyclohexyl-ureido framework .
Ureido-Linked Compounds
- 1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea () : Shares a fluorophenyl-ureido motif but incorporates a pyrazole ring instead of benzo[d][1,3]dioxole. The hydroxyethyl group may influence solubility and hydrogen-bonding interactions .
- (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide () : Features a benzo[d][1,3]dioxole group but linked via an acrylamide rather than a ureido-cyclohexyl system. Synthesis utilized HATU/DIPEA coupling, a common method for carbamates and ureas .
Physicochemical Properties
Melting Points and Stability
- Fluorinated derivatives (e.g., ) often exhibit higher melting points due to increased polarity .
Spectroscopic Data
- ¹H-NMR : The benzo[d][1,3]dioxole protons in similar compounds resonate at δ 6.7–6.9 ppm (e.g., ), while fluorophenyl protons appear near δ 7.2–7.4 ppm (). Ureido NH signals are typically deshielded (δ 9.0–10.0 ppm) .
- ¹³C-NMR : Carbamate carbonyls resonate at δ 150–155 ppm, and benzo[d][1,3]dioxole carbons at δ 100–110 ppm ().
Key Differentiators and Research Implications
Structural Uniqueness : The combination of benzo[d][1,3]dioxole, ureido, and fluorophenyl groups distinguishes this compound from simpler carbamates. This design balances lipophilicity (from the cyclohexyl group) and polarity (from the fluorophenyl and ureido moieties) .
Synthetic Flexibility : Analogues in and highlight the feasibility of modifying substituents (e.g., alkyl, aryl) to tune biological activity and physicochemical properties .
Potential Applications: While direct biological data for the target compound are lacking, structural parallels to antitubercular and enzyme-targeting agents suggest promise in infectious disease or oncology research .
Data Tables
Table 1. Comparison of Carbamate Derivatives
Table 2. Similarity Scores for Structural Analogues ()
| Compound Name | Similarity Score | Key Structural Features |
|---|---|---|
| Benzyl (3-hydroxycyclohexyl)carbamate | 0.75 | Cyclohexyl carbamate, hydroxyl group |
| Benzyl (2,4-difluorophenyl)carbamate | 0.80 | Difluorophenyl carbamate |
| (R)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one | 0.76 | Benzo[d][1,3]dioxole, oxazolidinone |
Biological Activity
3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate, identified by its CAS number 1351590-66-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of oncology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 415.4 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole moiety linked to a cyclohexyl group through a urea linkage and a carbamate functional group.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with urea and cyclohexyl isocyanate. The process can be optimized for yield and purity through various organic synthesis techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance:
- In Vitro Studies : A series of derivatives were tested against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Compounds similar to this compound showed promising IC50 values indicating significant cytotoxic effects. For example, some derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF7 | 4.52 | |
| Doxorubicin | MCF7 | 4.56 |
The anticancer mechanisms of compounds bearing the benzo[d][1,3]dioxole moiety often involve:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
- Apoptosis Induction : Studies indicated that these compounds can trigger apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins .
Study on Daunorubicin Derivatives
A study focused on daunorubicin derivatives containing benzo[d][1,3]dioxole moieties demonstrated enhanced cytotoxicity against various cancer cell lines compared to traditional daunorubicin. The derivatives exhibited selective toxicity towards cancer cells while showing significantly lower cytotoxicity towards non-cancerous cells like HEK293 .
Combination Therapy
Research has also explored the combination of this compound with established chemotherapeutic agents such as doxorubicin. Results indicated that this combination could enhance the efficacy of doxorubicin in resistant cancer cell lines by improving drug uptake and reducing efflux pump activity .
Q & A
What are the optimal multi-step synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Level: Basic
Methodological Answer:
Synthesis typically involves sequential coupling of the benzo[d][1,3]dioxol-5-yl urea moiety with a cyclohexyl intermediate, followed by carbamate formation with 4-fluorophenyl isocyanate. Key steps include:
- Acylation: Use acetic anhydride or similar agents to activate intermediates, ensuring precise stoichiometry to minimize side reactions .
- Catalysis: Employ palladium-based catalysts for Suzuki-Miyaura coupling (if aryl halides are involved) or acid/base catalysts for urea and carbamate bond formation .
- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the final product, as evidenced by GCMS data showing 2% impurities in structurally similar compounds .
Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Level: Basic
Methodological Answer:
- 1H/13C-NMR: Assign peaks to confirm the presence of the benzo[d][1,3]dioxole (δ ~6.8–7.0 ppm for aromatic protons) and carbamate carbonyl (δ ~155–160 ppm). Compare with analogs like benzyl carbamates, where cyclohexyl protons appear as multiplet signals .
- GCMS/HRMS: Use high-resolution mass spectrometry to verify molecular weight (e.g., observed vs. calculated [M+H]+ ions). Discrepancies >0.005 Da may indicate impurities or isomerization .
- IR Spectroscopy: Confirm urea (N–H stretch ~3300 cm⁻¹) and carbamate (C=O ~1705 cm⁻¹) functional groups .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Standardize cell-based assays (e.g., IC50 measurements) using controls like 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-thiophene derivatives, which share similar bioactivity profiles. Replicate experiments with ≥3 biological replicates .
- Structural Analog Comparison: Compare with benzodioxole-containing compounds (e.g., benzyl N-[1,3-benzodioxol-5-yl]carbamates) to identify structure-activity relationships (SAR). Differences in substituents (e.g., fluorophenyl vs. chlorophenyl) may explain activity shifts .
- Purity Verification: Use HPLC with UV detection (λ = 254 nm) to ensure >98% purity, as impurities <2% can skew dose-response curves .
What experimental designs are recommended for studying its pharmacokinetics and metabolic stability?
Level: Advanced
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. Monitor degradation via LC-MS/MS and compare with stable analogs like 4-fluorophenyl carbamates .
- Plasma Protein Binding: Employ equilibrium dialysis to measure fraction unbound (fu). High binding (>95%) may limit bioavailability, necessitating structural modifications .
- Theoretical Frameworks: Link results to computational models (e.g., molecular docking with cytochrome enzymes) to predict metabolic hotspots .
How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?
Level: Advanced
Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers. For example, analogs like (11bR)-dinaphtho-dioxaphosphepin derivatives require such methods for >99% enantiomeric excess .
- Asymmetric Catalysis: Optimize Pd-catalyzed reactions with chiral ligands (e.g., BINAP) to control stereochemistry during cyclohexyl ring formation .
- X-ray Crystallography: Confirm absolute configuration of resolved enantiomers by comparing crystallographic data with PubChem entries for related carbamates .
What strategies are effective for evaluating its environmental fate and ecotoxicological risks?
Level: Advanced
Methodological Answer:
- Biodegradation Studies: Use OECD 301F assays to measure mineralization in activated sludge. Structural analogs with fluorophenyl groups often show persistence due to C–F bond stability .
- QSAR Modeling: Predict bioaccumulation potential using logP values (estimated >3.5 for this compound) and compare with EPA DSSTox data for benzodioxole derivatives .
- Ecotoxicology: Test acute toxicity in Daphnia magna (LC50) and correlate with electronic parameters (e.g., Hammett constants for substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
